7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
This compound belongs to the class of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which are heterocyclic systems fused with triazole and pyrazinone rings. The core structure features a triazole ring condensed with a pyrazinone fragment, substituted at position 7 with a 3-methoxyphenyl group and at position 3 with a sulfanyl-linked 2-(3-methoxyphenyl)-2-oxoethyl moiety. The synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one precursors with carbonyl-containing compounds activated by carbonyldiimidazole (CDI), followed by reflux in anhydrous dimethylformamide (DMFA) . The compound’s structure is confirmed by ¹H NMR, with characteristic doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) of the pyrazinone fragment .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-16-7-3-5-14(11-16)18(26)13-30-21-23-22-19-20(27)24(9-10-25(19)21)15-6-4-8-17(12-15)29-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVNDRJCZMVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a member of the triazole class known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent studies.
- Molecular Formula : C23H21N3O2S2
- Molecular Weight : 435.56 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly in the context of anticancer effects and other pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- A study conducted at the National Cancer Institute evaluated several triazole derivatives against 60 cancer cell lines. The findings suggested that compounds similar to the target compound demonstrated notable antitumor activity across various types of cancer cells, including leukemia and breast cancer cell lines .
- Specific derivatives have shown growth inhibition percentages ranging from 44.59% to over 70% against certain cancer types .
Antioxidant Activity
In addition to anticancer effects, some studies have reported antioxidant properties associated with triazole derivatives:
- Compounds containing similar structures have demonstrated effective free radical scavenging activities, with IC50 values indicating their potency in neutralizing oxidative stress .
- For example, a related compound exhibited an IC50 value of 16.97 µg/mL in antioxidant assays, suggesting potential applications in oxidative stress-related conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Mechanisms : By scavenging free radicals, the compound reduces oxidative stress, which is linked to various diseases including cancer.
- Modulation of Signaling Pathways : Triazole derivatives can influence various signaling pathways involved in cell survival and proliferation.
Study 1: Antitumor Activity Assessment
A systematic assessment was performed using a panel of 60 cancer cell lines to evaluate the antitumor efficacy of triazolo derivatives. The results indicated that certain compounds within this class exhibited high levels of cytotoxicity against multiple cancer types .
| Cell Line | Growth Inhibition (%) |
|---|---|
| MDA-MB-468 (Breast) | 70% |
| CCRF-CEM (Leukemia) | 44.59% |
| A549 (Lung) | 50% |
Study 2: Antioxidant Activity Evaluation
In vitro assays were conducted to measure the antioxidant capabilities of related triazole compounds. The results demonstrated significant radical scavenging activity.
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 16.97 |
| Compound B | 21.40 |
| Compound C | 18.78 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrazinone Derivatives
Key Observations:
Structural Variations and Pharmacological Impact: Substituent Flexibility: The target compound’s 3-methoxyphenyl and sulfanyl groups contrast with analogs like the 3-chloromethyl derivative (), which serves as a reactive intermediate for further modifications. The 3-propanoic acid derivative () highlights how polar groups enhance solubility, a critical factor for bioavailability . Receptor Targeting: Piperazinyl-fluorophenyl derivatives () demonstrate neurokinin-3 receptor antagonism, suggesting that bulkier substituents at position 3 may enhance receptor binding .
Synthetic Methodologies :
- CDI-mediated cyclization () is a versatile route for 3,7-disubstituted derivatives, enabling diverse functionalization. In contrast, halogenated intermediates (e.g., ) require post-synthetic modifications, limiting scalability .
Spectral Consistency: All triazolopyrazinones share diagnostic ¹H NMR signals for H-5 and H-6 protons, confirming the integrity of the fused heterocyclic core. Shifts in these signals correlate with electronic effects of substituents .
Biological Activity :
- While the target compound’s methoxyphenyl groups suggest membrane-stabilizing effects (analogous to ), derivatives with fluorophenyl or piperazinyl groups () show specificity for neurological targets, underscoring the role of substituent electronics in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
